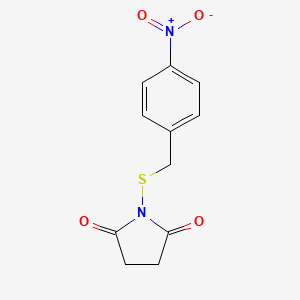

N-(4-nitrobenzylmercapto)succinimide

Description

N-(4-Nitrobenzylmercapto)succinimide is a succinimide derivative functionalized with a 4-nitrobenzylthio group. Succinimides are characterized by a five-membered cyclic imide structure, often used as electrophilic reagents in organic synthesis, bioconjugation, and medicinal chemistry due to their reactivity with nucleophiles (e.g., amines, thiols). The 4-nitrobenzylmercapto substituent likely enhances electrophilicity and influences solubility, stability, and target specificity .

Propriétés

Formule moléculaire |

C11H10N2O4S |

|---|---|

Poids moléculaire |

266.28 g/mol |

Nom IUPAC |

1-[(4-nitrophenyl)methylsulfanyl]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C11H10N2O4S/c14-10-5-6-11(15)12(10)18-7-8-1-3-9(4-2-8)13(16)17/h1-4H,5-7H2 |

Clé InChI |

RVTDJNSSWAWZDQ-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)N(C1=O)SCC2=CC=C(C=C2)[N+](=O)[O-] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity and Selectivity

Key Structural Variables :

- Electron-Withdrawing vs. Donating Groups: N-(Arylsulfanyl)succinimides (e.g., N-(phenylthio)succinimide): Electron-withdrawing substituents (Cl, Br) on the aryl group improve reaction yields (e.g., 90–95%) and enantioselectivity (ee >90%) in organocatalytic reactions. Conversely, electron-donating groups (e.g., methyl, methoxy) retain high reactivity but may alter regioselectivity . N-(3,5-Dichlorophenyl)succinimide (NDPS): Chloro substituents confer nephrotoxicity in rats, selectively damaging proximal convoluted tubules and inducing interstitial nephritis. This highlights how halogenation can enhance biological activity but also toxicity .

Functional Group Modifications

Bioconjugation Reagents :

- N-(Benzoyloxy)succinimide : Highly reactive toward amine groups but lacks selectivity (73:28 N-terminal vs. lysine modification). This contrasts with newer reagents like 2-ethynylbenzaldehyde, which achieve >95% N-terminal selectivity .

- Succinimide Esters with Maleimide Groups (e.g., GMBS, SMCC): Used as heterobifunctional cross-linkers. GMBS (N-(4-maleimidobutyryloxy)succinimide) has a short spacer chain, enabling efficient protein conjugation but poor thermal stability. Longer spacers (e.g., SMCC) improve flexibility and binding efficiency .

- Solubility and Stability: N-(2-Hydroxyethyl)succinimide: The hydroxyethyl group enhances water solubility, making it ideal for protein modification. Its succinimide ring opens to form stable amide bonds with lysine residues . Ferrocenyl Succinimides (e.g., SuccFerr): Lipophilic derivatives require encapsulation in nanoparticles for in vivo use due to poor solubility, contrasting with hydrophilic analogs like N-(2-hydroxyethyl)succinimide .

Crystallographic and Structural Insights

- Crystal Structures: N-(Methylphenyl)succinimides: Substituent position (ortho, meta, para) affects molecular planarity. For example, N-(3-methylphenyl)succinimide has a 52.5° tilt between benzene and pyrrolidine rings, compared to 67.7° in the 2,3-dimethyl derivative. These torsional angles influence packing efficiency and intermolecular interactions . N-(3-Hydroxyphenyl)succinimide: Hydrogen bonding via the hydroxyl group stabilizes the crystal lattice, a feature absent in non-hydroxylated analogs .

Data Table: Comparative Analysis of Succinimide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.